1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE -

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Catalog Number: EVT-4927327
CAS Number:
Molecular Formula: C15H12Cl2N4O2S
Molecular Weight: 383.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant

Compound Description: Rimonabant (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide) is a potent and selective antagonist/inverse agonist for the CB1 cannabinoid receptor. [, , ] It was initially developed as an anti-obesity drug but was later withdrawn from the market due to adverse psychiatric effects. [] Rimonabant has been extensively studied for its pharmacological properties and serves as a valuable tool for investigating the role of CB1 receptors in various physiological processes. [, ]

Relevance: Rimonabant shares a common core structure with 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide, consisting of a central pyrazole ring substituted at the 1-, 3-, and 5-positions. [, ] Both compounds possess a 2,4-dichlorophenyl group at the 1-position of the pyrazole ring, which is essential for their interaction with CB1 receptors. [] Further, both compounds share a carboxamide group at the 3-position of the pyrazole ring, which contributes to their binding affinity. [] These structural similarities highlight the importance of the pyrazole core and specific substituents for CB1 receptor binding and activity.

SR147778

Compound Description: SR147778 (5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide) is a highly potent, selective, and orally active antagonist for the CB1 receptor. [] It demonstrates nanomolar affinity for both rat brain and human CB1 receptors. [] SR147778 effectively antagonizes the effects of cannabinoid agonists in various in vitro and in vivo models. []

Relevance: SR147778 is structurally very similar to 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide. Both compounds share the core structure of a 1,5-diarylpyrazole-3-carboxamide with a 2,4-dichlorophenyl group at the 1-position. [] The primary structural difference lies in the substituent at the 5-position of the pyrazole ring and the 4-position substituent (ethyl vs methyl), which suggests that modifications at these positions can be tolerated while maintaining CB1 receptor affinity and antagonist activity.

N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: AM251 is a selective CB1 receptor antagonist that has been widely used to investigate the physiological and behavioral effects of CB1 receptor blockade. [, , , , , , ] Studies have demonstrated its efficacy in antagonizing various cannabinoid-induced effects, including antinociception, hypothermia, and changes in neurotransmitter release. [, , , , , ]

Relevance: AM251 shares a striking structural resemblance to 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide. Both compounds belong to the arylpyrazole class of CB1 receptor antagonists and feature a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring, a crucial structural feature for CB1 receptor binding. [, , , , , , ] Additionally, both compounds possess a carboxamide group at the 3-position, further emphasizing the importance of these moieties for interacting with the CB1 receptor binding site. The structural similarities between AM251 and 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide highlight the potential for developing novel CB1 antagonists based on the arylpyrazole scaffold.

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is an analog of SR141716A that lacks hydrogen-bonding capability in its C-3 substituent. [] In calcium channel assays, VCHSR acts as a neutral antagonist, contrasting with SR141716A, which acts as an inverse agonist. [] This difference in functional activity highlights the importance of the C-3 substituent in determining the intrinsic activity of biarylpyrazoles at CB1 receptors.

Relevance: Although VCHSR lacks a carboxamide group at the 3-position and the piperidine ring, it shares the core structure of a 1,5-diarylpyrazole with 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide, including the crucial 2,4-dichlorophenyl group at the 1-position. [] This structural similarity suggests that the 1,5-diarylpyrazole core plays a critical role in CB1 receptor binding, while variations in the C-3 substituent can modulate intrinsic activity (e.g., antagonist vs. inverse agonist).

5-(5-alkynyl-2-thienyl)pyrazole derivatives

Compound Description: This novel class of compounds was discovered through bioisosteric replacement of the pyrazole 5-aryl substituent in SR141716A with a 2-thienyl moiety linked to an alkynyl unit. [] Many of these derivatives, such as compound 18, exhibit potent CB1 receptor antagonist activity with good CB1/CB2 selectivity. [] Notably, compound 18 demonstrates significant weight loss in a diet-induced obese mouse model, highlighting the therapeutic potential of this class. []

Relevance: While the 5-(5-alkynyl-2-thienyl)pyrazole derivatives differ from 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide in the specific 5-position substituent, both series share the essential pyrazole core and a carboxamide group at the 3-position. [] This comparison emphasizes the possibility of achieving potent CB1 antagonism with diverse aromatic groups at the 5-position of the pyrazole, suggesting that 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide could serve as a scaffold for further exploration of bioisosteric replacements at this position.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a highly potent and selective antagonist for the CB1 receptor, exhibiting nanomolar affinity. [, , , , , ] It has been instrumental in characterizing the CB1 receptor binding site and serves as a lead compound for developing novel cannabinoid antagonists. [, , , ]

Relevance: SR141716A is structurally analogous to 1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide, sharing the critical 1-(2,4-dichlorophenyl)-5-aryl-pyrazole-3-carboxamide core. [, , , , , ] Notably, both compounds possess a carboxamide group at the 3-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring, both of which are crucial for their interaction with CB1 receptors. [, , , ] These structural similarities underscore the importance of these specific moieties for CB1 receptor binding and antagonist activity.

Properties

Product Name

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

Molecular Formula

C15H12Cl2N4O2S

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C15H12Cl2N4O2S/c1-9-7-18-15(24-9)19-14(22)12-4-5-21(20-12)8-23-13-3-2-10(16)6-11(13)17/h2-7H,8H2,1H3,(H,18,19,22)

InChI Key

OZTSBEZKVLUXSG-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.